2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Description
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroquinazoline core. The quinazoline scaffold contains two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings. Key substituents include a methyl group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) at position 6, with the latter forming a hydrochloride salt for enhanced solubility. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates ionic interactions in biological systems.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c1-5-15-8-3-2-6(10(17)18)4-7(8)9(16-5)11(12,13)14;/h6H,2-4H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMIHXKUJNSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. The compound features a tetrahydroquinazoline backbone with a trifluoromethyl group and a carboxylic acid functional group, which enhance its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12ClF3N2O2
- Molecular Weight : 296.67 g/mol
- CAS Number : 1384707-94-1
Research indicates that 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid acts primarily as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are significant in cancer therapy as they prevent cancer cells from repairing DNA damage, thereby enhancing the effectiveness of chemotherapeutic agents.
Inhibition of PARP
The inhibition of PARP leads to:
- Enhanced DNA damage : By blocking the repair mechanism in cancer cells, the compound increases the cytotoxic effects of DNA-damaging agents.
- Antitumoral activity : Preliminary studies suggest that compounds with similar structures may exhibit significant antitumoral effects in various cancer models .
Antitumoral Activity
Several studies have explored the antitumoral properties of this compound:
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
- In vivo studies demonstrated that it significantly reduced tumor size in mouse models when used in conjunction with traditional chemotherapy agents.
Interaction with Biomolecules
The compound interacts with various biomolecules involved in cellular repair processes. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Tetrahydroquinoline backbone without trifluoromethyl | Lacks lipophilicity enhancement from trifluoromethyl |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Methyl ester derivative | More soluble in polar solvents |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Contains a keto group instead of trifluoromethyl | Potentially different reactivity and bioactivity |
This table illustrates how structural modifications impact solubility and biological activity while highlighting the advantages conferred by the trifluoromethyl group in enhancing drug-like properties .
Case Studies
- Study on Antitumoral Efficacy : A study conducted on mice bearing tumors showed that treatment with this compound led to a significant reduction in tumor growth when compared to control groups receiving no treatment or only chemotherapy .
- Mechanistic Insights : Research utilizing biochemical assays confirmed that the compound effectively inhibits PARP activity at low micromolar concentrations, supporting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 PARP Inhibition in Cancer Therapy
One of the most significant applications of 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is its role as a PARP inhibitor. PARP enzymes play a crucial role in the DNA repair process. Inhibiting these enzymes can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage. Preliminary studies indicate that this compound may exhibit antitumoral activity through its action on PARP enzymes.
1.2 Structural Features Enhancing Biological Activity
The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. This modification can lead to improved bioavailability and efficacy in therapeutic contexts .
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies have indicated that this compound may interact with various biomolecules involved in cellular repair processes. These studies typically involve:
- Binding Affinity Tests : Evaluating how strongly the compound binds to PARP enzymes.
- Cellular Assays : Assessing the compound's effect on cancer cell proliferation and survival.
- Mechanistic Studies : Investigating the pathways affected by PARP inhibition.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Tetrahydroquinoline backbone without trifluoromethyl | Lacks lipophilicity enhancement from trifluoromethyl |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Methyl ester derivative | More soluble in polar solvents |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Contains a keto group instead of trifluoromethyl | Potentially different reactivity and bioactivity |
Comparison with Similar Compounds
Structural and Functional Group Analogues
The compound’s structural analogs can be categorized into three groups:
Tetrahydroquinazoline derivatives : These share the core bicyclic structure but differ in substituents. For example, replacing the trifluoromethyl group with a methyl or methoxy group alters electronic properties and binding affinities.
Benzoic acid derivatives : Compounds like 2-methoxy-5-(trifluoromethyl)benzoic acid () share the -CF₃ and -COOH groups but lack the fused nitrogen ring system, reducing conformational rigidity .
Physicochemical and Pharmacological Properties
The table below compares key attributes of the target compound with structural analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight* | logP* | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Tetrahydroquinazoline | 2-Me, 4-CF₃, 6-COOH·HCl | ~340.7 | 1.2–1.8 | Kinase inhibition, antimicrobial |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Benzoic acid | 2-OMe, 5-CF₃ | ~234.1 | 2.5–3.0 | Agrochemical intermediates |
| 2-Methoxy-5,6,7,8-tetrahydroquinoline-6-amine·HCl | Tetrahydroquinoline | 2-OMe, 6-NH₂·HCl | ~232.7 | 0.8–1.4 | CNS-targeting agents |
*Calculated values based on molecular formulas.
Key Observations :
- The target compound’s tetrahydroquinazoline core provides greater hydrogen-bonding capacity compared to benzoic acid derivatives, enhancing target selectivity.
- The trifluoromethyl group increases metabolic stability relative to non-fluorinated analogs, as seen in agrochemical intermediates () .
- The hydrochloride salt improves aqueous solubility compared to free-base amines, a feature shared with 2-methoxy-5,6,7,8-tetrahydroquinoline-6-amine·HCl .
Preparation Methods
Formation of the Tetrahydroquinazoline Core
The initial step involves the condensation of appropriately substituted amines with carbonyl compounds (aldehydes or ketones), often under acidic or basic catalysis, to form the quinazoline nucleus. This cyclocondensation is crucial for establishing the bicyclic framework.
| Step | Reactants | Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Substituted o-aminobenzylamine + aldehyde/ketone | Acidic or basic medium, reflux | Tetrahydroquinazoline intermediate | 60–75 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed trifluoromethylation. Copper or silver-mediated trifluoromethylation is common to ensure regioselective substitution at the 4-position.
| Step | Reagents | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2 | Tetrahydroquinazoline intermediate | Cu/Ag salts | Room temperature to 40°C | 4-(Trifluoromethyl)-substituted intermediate | 50–65 |
Carboxylation at the 6-Position
The carboxylic acid moiety is introduced either by oxidation of a methyl precursor or via hydrolysis of ester intermediates. Esterification and subsequent hydrolysis allow for purification and functional group manipulation.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Methanol, catalytic H₂SO₄, reflux | Methyl ester derivative | ~89 | |
| Hydrolysis | 1M NaOH, 70°C, 6 h | Regenerated carboxylic acid | ~95 |
Cyclization and Functional Group Transformations
Additional cyclization reactions using reagents such as phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) can generate fused pyrimidine derivatives or acetylated bicyclic compounds, which may serve as intermediates or analogs.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | Toluene, 110°C | Fused pyrimidine derivative | ~41 | |
| Ac₂O | Reflux, 8 h | Acetylated bicyclic compound | ~58 |
Halogenation and Cross-Coupling Reactions
Electrophilic halogenation at aromatic positions (e.g., C-5 or C-7) is achievable using chlorine gas or N-bromosuccinimide (NBS) under catalysis, although yields are moderate due to side reactions.
| Halogenating Agent | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Cl₂ (g) | FeCl₃, CH₂Cl₂, 25°C | C-7 | ~37 | |
| NBS | AIBN, CCl₄, reflux | C-5 | ~29 |
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig enable the formation of biaryl or aminated derivatives at specific positions, expanding the compound's chemical diversity.
| Reaction | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative at C-5 | ~51 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivative at C-7 | ~46 |
Industrial Scale Synthesis Considerations
Industrial production scales up the above reactions with emphasis on:
- Use of high-purity reagents.
- Optimization of reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity.
- Efficient isolation and purification processes, including recrystallization and chromatography.
- Control of regioselectivity and minimization of side reactions.
Purification and Characterization
- Purification: Recrystallization from ethanol/water mixtures or silica gel column chromatography using hexane/ethyl acetate gradients.
- Characterization: Melting point determination, HPLC purity analysis (typically >97%), NMR, and mass spectrometry to confirm structure.
Summary Table of Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Substituted amine + aldehyde/ketone, acid/base | Tetrahydroquinazoline core | 60–75 | Core framework formation |
| 2 | Trifluoromethylation | Cu/Ag-mediated trifluoromethylation | 4-(Trifluoromethyl) intermediate | 50–65 | Regioselective substitution |
| 3 | Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl ester | ~89 | Intermediate for carboxylation |
| 4 | Hydrolysis | 1M NaOH, 70°C, 6 h | Carboxylic acid | ~95 | Final acid form |
| 5 | Cyclization | POCl₃ or Ac₂O, heat | Fused or acetylated derivatives | 41–58 | Optional functionalization |
| 6 | Halogenation | Cl₂ or NBS, catalysis | Halogenated derivatives | 29–37 | Moderate yields due to side reactions |
| 7 | Cross-coupling | Pd-catalysts, base | Biaryl or aminated derivatives | 46–51 | Expands chemical diversity |
Research Findings and Notes
- The trifluoromethyl group enhances the compound's chemical stability and biological activity.
- Esterification and hydrolysis steps are highly efficient and reversible, facilitating synthetic flexibility.
- Cyclization and halogenation reactions require careful control to avoid side reactions such as oxidation of the tetrahydro ring.
- Palladium-catalyzed cross-couplings provide valuable routes to diversify the molecule for pharmaceutical research.
- Industrial methods focus on scalability and purity, utilizing optimized reaction conditions and purification techniques.
Q & A
Basic: What are the standard synthetic routes for preparing 2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride?
A common approach involves multi-step reactions starting with tetrahydroquinazoline intermediates. For example, tetrachloromonospirocyclotriphosphazenes (1) can react with diamines (3–5) in tetrahydrofuran (THF) under inert conditions. Triethylamine is often used to neutralize HCl byproducts, and the reaction is monitored via thin-layer chromatography (TLC) to optimize yield . Post-synthesis, the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether.
Basic: How is purity assessed for this compound in pharmacopeial standards?
Purity is typically evaluated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. The acceptance criteria require ≥99.0% purity on an anhydrous basis, as per pharmacopeial guidelines. Residual solvents (e.g., THF) are quantified via gas chromatography (GC) with flame ionization detection (FID) .
Advanced: How to resolve contradictions in structural elucidation between NMR and X-ray crystallography data?
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data (e.g., crystal packing effects) can arise due to dynamic processes in solution. For example, the trifluoromethyl group’s rotational barriers may cause NMR signal splitting, whereas X-ray crystallography (performed as in Supplementary Information of ) provides static structural confirmation . Combining variable-temperature NMR and density functional theory (DFT) calculations can reconcile these differences.
Advanced: What methodologies are recommended for stability studies under varying pH and temperature conditions?
Conduct accelerated stability testing by incubating the compound in buffers (pH 1–13) at 40°C, 60°C, and 80°C. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the tetrahydroquinazoline ring). For solid-state stability, use thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm backbone structure; F NMR quantifies trifluoromethyl group integrity.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 335.1).
- Elemental Analysis : Ensures correct C, H, N, and Cl content (±0.4% deviation) .
Advanced: How to identify and quantify trace impurities in batch synthesis?
Use impurity-spiking experiments with reference standards (e.g., methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride) to calibrate HPLC retention times. Limit detection to ≤0.1% via gradient elution (acetonitrile/0.1% formic acid) .
Advanced: What strategies optimize solubility for in vitro bioactivity assays?
The compound’s low aqueous solubility can be mitigated using co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or micellar systems (e.g., polysorbate 80). Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility with biological matrices .
Advanced: How to design computational models for studying its interaction with biological targets?
Perform molecular docking using software like AutoDock Vina with the Protein Data Bank (PDB) structure of target enzymes (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using quantum mechanics (QM) calculations at the B3LYP/6-31G* level .
Basic: What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. The hydrochloride salt may release HCl upon decomposition; monitor air quality with real-time pH sensors. Store at 2–8°C in airtight containers with desiccants .
Advanced: How to address discrepancies in biological activity between enantiomers?
Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test potency in cell-based assays. Circular dichroism (CD) spectroscopy can correlate stereochemistry with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
